Cas no 1207018-27-6 (2-(2,6-dioxopiperidin-1-yl)-N-[(4-phenyloxan-4-yl)methyl]ethane-1-sulfonamide)
![2-(2,6-dioxopiperidin-1-yl)-N-[(4-phenyloxan-4-yl)methyl]ethane-1-sulfonamide structure](https://ja.kuujia.com/scimg/cas/1207018-27-6x500.png)
2-(2,6-dioxopiperidin-1-yl)-N-[(4-phenyloxan-4-yl)methyl]ethane-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 2-(2,6-dioxopiperidin-1-yl)-N-[(4-phenyloxan-4-yl)methyl]ethanesulfonamide
- 2-(2,6-dioxopiperidin-1-yl)-N-[(4-phenyloxan-4-yl)methyl]ethane-1-sulfonamide
- AKOS024520783
- VU0522430-1
- SR-01000925248
- SR-01000925248-1
- 2-(2,6-dioxopiperidin-1-yl)-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)ethanesulfonamide
- F5831-9365
- 1207018-27-6
-
- インチ: 1S/C19H26N2O5S/c22-17-7-4-8-18(23)21(17)11-14-27(24,25)20-15-19(9-12-26-13-10-19)16-5-2-1-3-6-16/h1-3,5-6,20H,4,7-15H2
- InChIKey: HHVORCGYXYDXHA-UHFFFAOYSA-N
- ほほえんだ: C(S(NCC1(C2=CC=CC=C2)CCOCC1)(=O)=O)CN1C(=O)CCCC1=O
計算された属性
- せいみつぶんしりょう: 394.15624311g/mol
- どういたいしつりょう: 394.15624311g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 27
- 回転可能化学結合数: 7
- 複雑さ: 615
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 101Ų
2-(2,6-dioxopiperidin-1-yl)-N-[(4-phenyloxan-4-yl)methyl]ethane-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5831-9365-2μmol |
2-(2,6-dioxopiperidin-1-yl)-N-[(4-phenyloxan-4-yl)methyl]ethane-1-sulfonamide |
1207018-27-6 | 2μmol |
$85.5 | 2023-09-09 | ||
Life Chemicals | F5831-9365-20μmol |
2-(2,6-dioxopiperidin-1-yl)-N-[(4-phenyloxan-4-yl)methyl]ethane-1-sulfonamide |
1207018-27-6 | 20μmol |
$118.5 | 2023-09-09 | ||
Life Chemicals | F5831-9365-3mg |
2-(2,6-dioxopiperidin-1-yl)-N-[(4-phenyloxan-4-yl)methyl]ethane-1-sulfonamide |
1207018-27-6 | 3mg |
$94.5 | 2023-09-09 | ||
Life Chemicals | F5831-9365-10mg |
2-(2,6-dioxopiperidin-1-yl)-N-[(4-phenyloxan-4-yl)methyl]ethane-1-sulfonamide |
1207018-27-6 | 10mg |
$118.5 | 2023-09-09 | ||
Life Chemicals | F5831-9365-15mg |
2-(2,6-dioxopiperidin-1-yl)-N-[(4-phenyloxan-4-yl)methyl]ethane-1-sulfonamide |
1207018-27-6 | 15mg |
$133.5 | 2023-09-09 | ||
Life Chemicals | F5831-9365-10μmol |
2-(2,6-dioxopiperidin-1-yl)-N-[(4-phenyloxan-4-yl)methyl]ethane-1-sulfonamide |
1207018-27-6 | 10μmol |
$103.5 | 2023-09-09 | ||
Life Chemicals | F5831-9365-5μmol |
2-(2,6-dioxopiperidin-1-yl)-N-[(4-phenyloxan-4-yl)methyl]ethane-1-sulfonamide |
1207018-27-6 | 5μmol |
$94.5 | 2023-09-09 | ||
Life Chemicals | F5831-9365-40mg |
2-(2,6-dioxopiperidin-1-yl)-N-[(4-phenyloxan-4-yl)methyl]ethane-1-sulfonamide |
1207018-27-6 | 40mg |
$210.0 | 2023-09-09 | ||
Life Chemicals | F5831-9365-5mg |
2-(2,6-dioxopiperidin-1-yl)-N-[(4-phenyloxan-4-yl)methyl]ethane-1-sulfonamide |
1207018-27-6 | 5mg |
$103.5 | 2023-09-09 | ||
Life Chemicals | F5831-9365-4mg |
2-(2,6-dioxopiperidin-1-yl)-N-[(4-phenyloxan-4-yl)methyl]ethane-1-sulfonamide |
1207018-27-6 | 4mg |
$99.0 | 2023-09-09 |
2-(2,6-dioxopiperidin-1-yl)-N-[(4-phenyloxan-4-yl)methyl]ethane-1-sulfonamide 関連文献
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
5. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
-
8. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
2-(2,6-dioxopiperidin-1-yl)-N-[(4-phenyloxan-4-yl)methyl]ethane-1-sulfonamideに関する追加情報
Introduction to 2-(2,6-dioxopiperidin-1-yl)-N-[(4-phenyloxan-4-yl)methyl]ethane-1-sulfonamide (CAS No. 1207018-27-6)
2-(2,6-dioxopiperidin-1-yl)-N-[(4-phenyloxan-4-yl)methyl]ethane-1-sulfonamide is a sophisticated organic compound characterized by its unique structural framework, which integrates multiple pharmacophoric elements. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 1207018-27-6, has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The molecular architecture of this compound incorporates a 2,6-dioxopiperidine core, which is a well-known scaffold in drug design, alongside a 4-phenyloxan-4-ylmethyl substituent, contributing to its distinctive chemical and pharmacological properties.
The 2,6-dioxopiperidine moiety is particularly noteworthy for its role as a bioisostere of piperidine, a common structural motif in many biologically active molecules. This moiety enhances the compound's solubility and metabolic stability, making it an attractive candidate for further development. Additionally, the presence of the ethane-1-sulfonamide group introduces a polar region that can interact favorably with biological targets, potentially improving binding affinity and selectivity.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the interactions of 2-(2,6-dioxopiperidin-1-yl)-N-[(4-phenyloxan-4-yl)methyl]ethane-1-sulfonamide with various biological receptors. Studies suggest that the compound exhibits promising binding interactions with enzymes and receptors involved in inflammatory pathways. The combination of the dioxopiperidine and phenyloxane moieties may facilitate favorable interactions with key residues in target proteins, leading to potent pharmacological effects.
In the realm of drug discovery, the synthesis and optimization of such complex molecules are critical for developing novel therapeutics. The structural features of 2-(2,6-dioxopiperidin-1-yl)-N-[(4-phenyloxan-4-yl)methyl]ethane-1-sulfonamide make it a valuable intermediate for exploring new chemical entities (NCEs). Researchers have leveraged modern synthetic methodologies to produce this compound with high purity and yield, enabling further functionalization and derivatization.
The 4-phenyloxan-4-ylmethyl substituent is particularly interesting as it introduces a rigid aromatic ring system that can enhance the compound's binding affinity through π-stacking interactions. This feature is often exploited in drug design to improve receptor binding and reduce off-target effects. Additionally, the sulfonamide group can serve as a hydrogen bond acceptor or donor, further modulating the compound's pharmacokinetic profile.
Current research in medicinal chemistry emphasizes the importance of understanding structure-property relationships (SPR) to guide drug design. The molecular properties of 2-(2,6-dioxopiperidin-1-yl)-N-[(4-phenoxyxan - 4 - ylmethyl)ethane - 1 - sulfonamide, including its solubility, permeability, and metabolic stability (ADME properties), have been thoroughly investigated using in silico tools. These studies provide valuable insights into optimizing the compound for preclinical development.
One notable application of this compound is in the investigation of inflammatory diseases. The molecular framework of 2-(2, 6 - dioxo piper id ine - 1 - yl ) - N - [ ( 4 - phen yl ox an - 4 - ylm e th y l ) e thane - 1 - sulf on am ide ] suggests potential activity against enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play crucial roles in inflammation. Preclinical studies have demonstrated that derivatives of this scaffold exhibit anti-inflammatory effects by modulating these enzymatic pathways.
The synthesis of 2-(2, 6 - dioxo piper id ine - 1 - yl ) - N - [ ( 4 - phen yl ox an - 4 - ylm e th y l ) e thane - 1 - sulf on am ide ] has been refined through multi-step organic synthesis involving key transformations such as nucleophilic substitution and cyclization reactions. Advanced techniques like flow chemistry have been employed to improve reaction efficiency and scalability. These synthetic strategies ensure that researchers can access sufficient quantities of the compound for both preclinical studies and commercial development.
Another area of interest is the exploration of this compound as a tool for studying protein-protein interactions (PPIs). The unique structural features of 2-((2, 6 -- dioxo piper id ine -- 1 -- yl ) -- N -- [(4--phenoxyxan -- 4 -- ylm e th y l)e thane -- 1 -- sulf on am ide ] enable it to act as a probe for identifying novel binding partners in cellular systems. This approach has been instrumental in uncovering new therapeutic targets and understanding disease mechanisms at a molecular level.
The pharmacological profile of (2--(2, 6 -- dioxo piper id ine -- 1 -- yl ) -- N -- [(4--phenoxyxan -- 4 -- ylm e th y l)e thane -- 1 -- sulf on am ide ] has been further elucidated through biochemical assays and cell-based assays. These studies have revealed that the compound exhibits selective inhibition against certain enzymes while minimizing side effects associated with non-selective inhibitors. This selectivity is critical for developing safe and effective therapeutics.
In conclusion,(2--(2, 6 --- dioxo piper id ine --- 1 --- yl ) --- N --- [(4---phenoxyxan --- 4 --- ylm e th y l)e thane --- 1 --- sulf on am ide ] (CAS No. 1207018---27---6) represents a promising candidate for further exploration in drug discovery. Its unique structural features,(including(the(dioxopiperidine)(and)(phenyloxane)(moieties)), provide(a)(solid)(foundation)(for)(developing)(novel)(therapeutics).((Future)(studies)(will)(likely)(focus))(on)(optimizing)(its)(pharmacological)(properties)(and)(evaluating)(its)(potential)(for)(treating)(various)(diseases).((The(compound’s(potential)((to)((modulate)((biologically((significant))(pathways)) underscores ((its)((value))((as))((a))((tool))((in))((medicinal))((chemistry).)))
1207018-27-6 (2-(2,6-dioxopiperidin-1-yl)-N-[(4-phenyloxan-4-yl)methyl]ethane-1-sulfonamide) 関連製品
- 2639401-16-2(tert-butyl 2-(benzylamino)-2-4-(trifluoromethyl)phenylacetate)
- 1351615-71-8(1-(thiophen-2-yl)-2-{4-2-(trifluoromethyl)benzoylpiperazin-1-yl}ethan-1-ol hydrochloride)
- 2418671-36-8(N-{1,3-dihydrospiroindene-2,4'-oxan-3-yl}oxirane-2-carboxamide)
- 1327448-81-6(N-(1-cyano-1-cyclopropylethyl)-2-[(3,4,5-trimethoxyphenyl)amino]acetamide)
- 1249679-72-8(3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine)
- 934172-72-2(2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide)
- 1351809-48-7(1-(4-Aminophenyl)methyl-N-(3-methoxyphenyl)imidazole-4-carboxamide)
- 1040074-32-5(4-bromo-N-(1-methyl-1H-pyrrol-2-yl)methylaniline)
- 1208075-85-7(4-Amino-N-(3-bromo-4-fluorophenyl)benzene sulfonamide)
- 35066-28-5(Methyl 3-acetyl-4-Methylbenzoate)



